An In-depth Technical Guide to 4-N-Cbz-aminomethylaniline: Properties and Applications
An In-depth Technical Guide to 4-N-Cbz-aminomethylaniline: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-Cbz-aminomethylaniline, also known as benzyl (4-aminobenzyl)carbamate, is a vital bifunctional molecule extensively utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure incorporates a primary aniline amine and a benzyl carbamate (Cbz) protected aminomethyl group. This unique arrangement allows for selective chemical manipulations, making it a valuable building block for the synthesis of complex molecules, including peptide mimetics and various heterocyclic scaffolds. The Cbz protecting group offers robust stability under a range of reaction conditions, yet it can be selectively removed under mild catalytic hydrogenation, providing a strategic advantage in multistep synthetic pathways. This guide provides a comprehensive overview of the physical and chemical properties of 4-N-Cbz-aminomethylaniline, detailed experimental protocols, and insights into its applications in modern drug development.
Core Properties of 4-N-Cbz-aminomethylaniline
A thorough understanding of the physicochemical properties of 4-N-Cbz-aminomethylaniline is fundamental to its effective application in research and development.
Identifiers and Chemical Structure
| Property | Value |
| Chemical Name | Benzyl (4-aminobenzyl)carbamate |
| Synonyms | 4-N-Cbz-aminomethylaniline, Benzyl N-[(4-aminophenyl)methyl]carbamate |
| CAS Number | 168050-39-3[1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₂[1][2] |
| Molecular Weight | 256.30 g/mol [1][2] |
| Chemical Structure |
Physical Properties
The physical characteristics of 4-N-Cbz-aminomethylaniline dictate its handling, storage, and purification procedures.
| Property | Value | Source |
| Appearance | White solid | [3] |
| Melting Point | 115–117 °C | [3] |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. Moderately soluble in water. | [4][5][6] |
| Storage | Sealed in a dry environment at 2-8°C.[2] |
Chemical and Spectroscopic Properties
The chemical behavior of 4-N-Cbz-aminomethylaniline is largely defined by the reactivity of its two primary functional groups: the aniline amine and the Cbz-protected amine.
Chemical Reactivity and Stability:
The aniline moiety is a versatile functional group that can undergo a variety of chemical transformations, including diazotization, acylation, and participation in coupling reactions. The Cbz-protected aminomethyl group is stable to a wide range of non-reductive conditions, making it an excellent choice for protecting the benzylamine nitrogen during reactions involving the aniline functionality. The Cbz group is readily cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂), yielding the free amine, toluene, and carbon dioxide. This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of 4-N-Cbz-aminomethylaniline.
| Spectroscopy | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32–7.19 (m, 4H), 5.67 (br, 1H), 4.82 (br, 1H), 4.42 (d, J = 5.6 Hz, 2H), 4.29 (d, J = 6.8 Hz, 2H).[3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 155.9, 138.4, 137.3, 128.1, 127.7, 79.5, 44.3, 43.4, 28.4.[3] |
| Infrared (IR) (KBr disc) | 3333, 3287, 3078, 2978, 2932, 2886, 1682, 1643, 1505, 1443, 1366, 1296, 1250, 1180, 1049 cm⁻¹.[3] |
| High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) | m/z calcd. for C₁₅H₂₁N₂O₃ [M – H⁺] 277.1552, found 277.1556. Note: This reported value appears to be for a related compound and should be used with caution.[3] The calculated exact mass for C₁₅H₁₆N₂O₂ is 256.1212.[1] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and purification of 4-N-Cbz-aminomethylaniline.
Synthesis of 4-N-Cbz-aminomethylaniline
This procedure outlines the protection of the aminomethyl group of 4-aminobenzylamine using benzyl chloroformate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminobenzylamine (1 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in a dry aprotic solvent like dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Protecting Agent: Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-N-Cbz-aminomethylaniline.
Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to yield the free diamine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-N-Cbz-aminomethylaniline in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product, 4-(aminomethyl)aniline.
Applications in Drug Discovery and Development
4-N-Cbz-aminomethylaniline serves as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[7] Its utility stems from the ability to selectively functionalize the aniline nitrogen while the aminomethyl group remains protected.
Role in Peptide and Peptidomimetic Synthesis
The Cbz group is a cornerstone of peptide chemistry for the protection of amine functionalities.[5][8] 4-N-Cbz-aminomethylaniline can be incorporated into peptide-like structures, where the aniline portion can be further modified to create novel peptidomimetics with enhanced stability and biological activity. The ability to selectively deprotect the Cbz group allows for subsequent conjugation or cyclization reactions.
Synthesis of Heterocyclic Compounds
The aniline functionality of 4-N-Cbz-aminomethylaniline is a precursor for the construction of various heterocyclic ring systems that are prevalent in many drug candidates. For instance, it can be used in the synthesis of dihydroquinazolines, a class of compounds with a broad range of biological activities, including antimicrobial and antitumor properties.
Use as a Linker in Drug Conjugates
The bifunctional nature of 4-N-Cbz-aminomethylaniline makes it an ideal linker molecule for the development of drug conjugates. The aniline group can be attached to a pharmacophore, while the aminomethyl group (after deprotection) can be conjugated to another molecule, such as a targeting moiety or a solubilizing agent.
Safety and Handling
4-N-Cbz-aminomethylaniline is classified as an irritant.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-N-Cbz-aminomethylaniline is a versatile and valuable building block in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with the robust and selectively cleavable Cbz protecting group, provide chemists with a powerful tool for the synthesis of complex molecular architectures. A comprehensive understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like 4-N-Cbz-aminomethylaniline in enabling innovative drug discovery programs is undeniable.
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